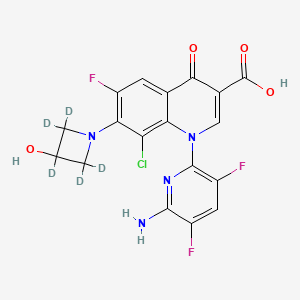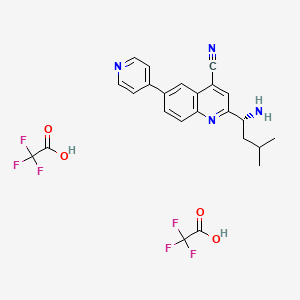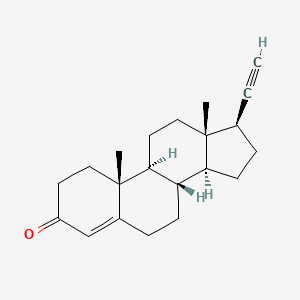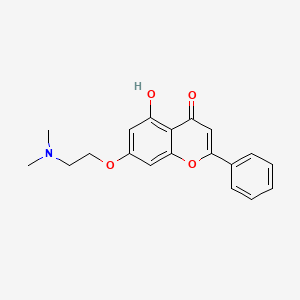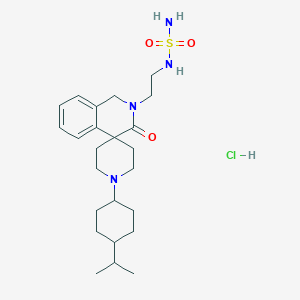
Pitavastatin-d5 Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitavastatin-d5 Lactone is a deuterated form of Pitavastatin Lactone, a derivative of Pitavastatin, which is a member of the statin class of medications. Statins are widely used to lower lipid levels and reduce the risk of cardiovascular diseases by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound is primarily used in scientific research as a stable isotope-labeled compound for various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin-d5 Lactone involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Pitavastatin-d5 Lactone undergoes various chemical reactions, including:
Oxidation: Conversion to its corresponding acid form.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include different derivatives of this compound, which are used for further studies and applications .
Wissenschaftliche Forschungsanwendungen
Pitavastatin-d5 Lactone is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Pitavastatin and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and interactions of Pitavastatin in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Pitavastatin.
Wirkmechanismus
Pitavastatin-d5 Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of mevalonic acid, a precursor of cholesterol, resulting in lower levels of low-density lipoprotein (LDL) cholesterol. The molecular targets and pathways involved include the upregulation of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pitavastatin-d5 Lactone is compared with other statins such as:
- Atorvastatin
- Simvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical measurements. Unlike other statins, Pitavastatin is not extensively metabolized by the cytochrome P450 system, reducing the potential for drug-drug interactions .
Eigenschaften
Molekularformel |
C25H22FNO3 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1/i5D2,6D2,16D |
InChI-Schlüssel |
XJVKVAFYQRWVAJ-RNMTVWSWSA-N |
Isomerische SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)([2H])[2H])[2H] |
Kanonische SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


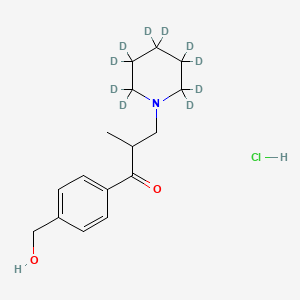
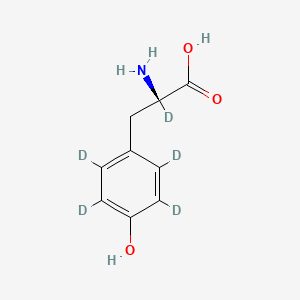
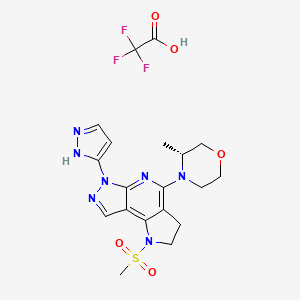
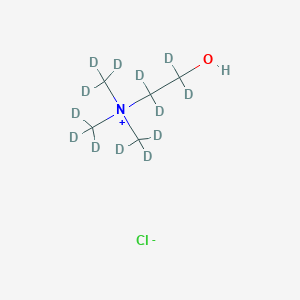
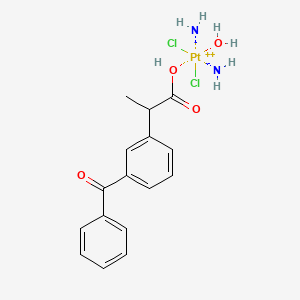

![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

